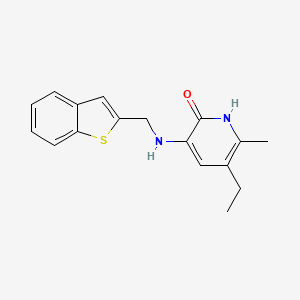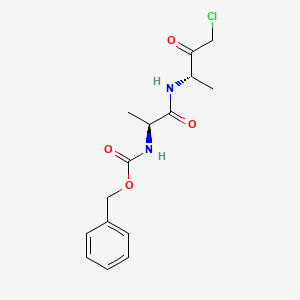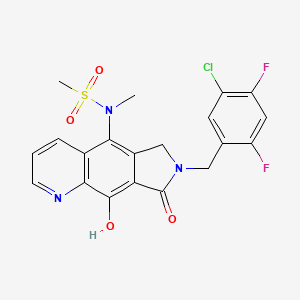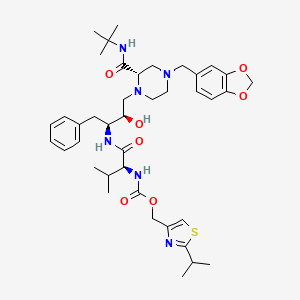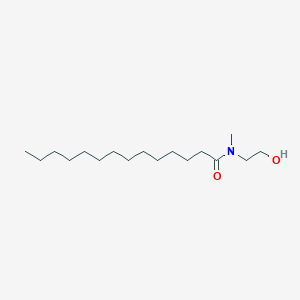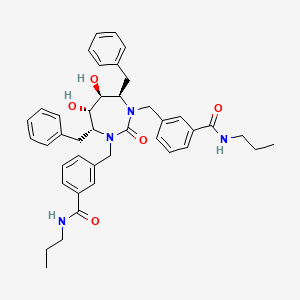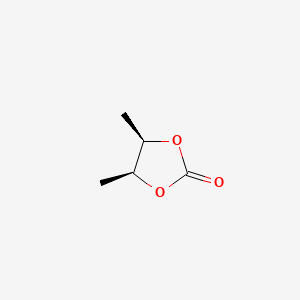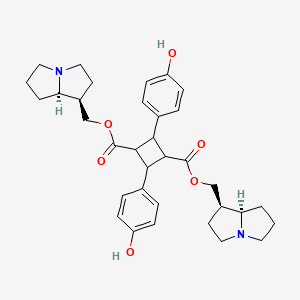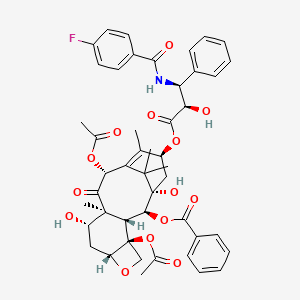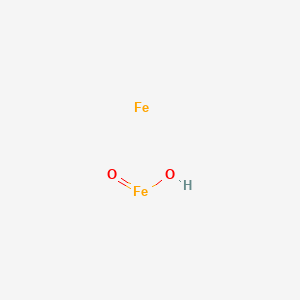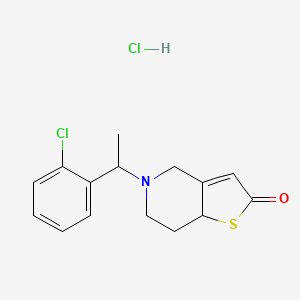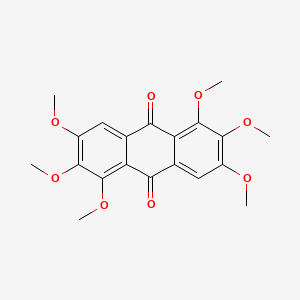
Rufigallol hexamethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rufigallol hexamethyl ether has the molecular formula C20H20O8 and a molecular weight of 388.37 g/mol . This compound is characterized by its yellow needle-like crystals and a melting point of 240°C . It is practically insoluble in water but freely soluble in acetone and slightly soluble in alcohol and ether .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rufigallol hexamethyl ether can be synthesized through the methylation of rufigallol. The process involves the reaction of rufigallol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Rufigallol hexamethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its hydroxyanthraquinone form.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could regenerate the hydroxyanthraquinone form. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Rufigallol hexamethyl ether has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism by which rufigallol hexamethyl ether exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with the cell membrane integrity of microorganisms. In cancer research, it may act by inhibiting specific enzymes or signaling pathways critical for cancer cell proliferation and survival.
Comparación Con Compuestos Similares
Rufigallol hexamethyl ether can be compared with other similar compounds such as:
Rufigallol: The parent compound, which has six hydroxyl groups instead of methyl ethers.
Hexahydroxyanthraquinone: Another derivative with different substitution patterns.
Octahydroxyanthraquinone: A compound with eight hydroxyl groups, offering different chemical properties.
This compound is unique due to its specific substitution pattern, which imparts distinct solubility, reactivity, and biological activity profiles compared to its analogs.
Propiedades
Número CAS |
6155-49-3 |
|---|---|
Fórmula molecular |
C20H20O8 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
1,2,3,5,6,7-hexamethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O8/c1-23-11-7-9-13(19(27-5)17(11)25-3)16(22)10-8-12(24-2)18(26-4)20(28-6)14(10)15(9)21/h7-8H,1-6H3 |
Clave InChI |
HUWWGCFJAFAAHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


